molecular formula C17H29FN2O2Si B1439636 (6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol CAS No. 1228665-50-6

(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol

Cat. No. B1439636
M. Wt: 340.5 g/mol
InChI Key: JQQKGDLNCOVUEI-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a pyrrolidine ring and a tert-butyldimethylsilyloxy group attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and the tert-butyldimethylsilyloxy group is often used in organic synthesis as a protective group for alcohols .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyldimethylsilyloxy group is attached to the pyrrolidine ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound might participate in reactions typical for pyridines, such as electrophilic substitution or metal-catalyzed cross coupling reactions. The presence of the tert-butyldimethylsilyloxy group could influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are typically polar and can participate in hydrogen bonding. The tert-butyldimethylsilyloxy group is nonpolar and could contribute to the overall hydrophobicity of the compound .

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a general rule, it’s important to handle all chemicals with appropriate safety precautions. This includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new synthetic methodologies or in the synthesis of complex organic molecules .

properties

IUPAC Name

[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,13,21H,8-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQKGDLNCOVUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29FN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673562
Record name {6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol

CAS RN

1228665-50-6
Record name {6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
Reactant of Route 2
(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
Reactant of Route 6
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol

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